Melamine cyanurate

説明

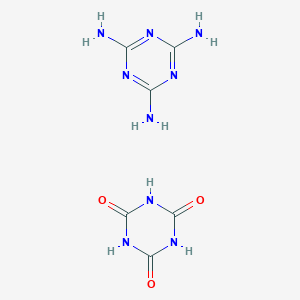

Structure

2D Structure

特性

IUPAC Name |

1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXQUJXLSSJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76067-50-0 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76067-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3068043 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16133-31-6, 37640-57-6 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine cyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparations

Conventional Synthesis Approaches

Conventional methods for synthesizing melamine (B1676169) cyanurate include solid-state reactions and solution-based reactions, each offering distinct advantages and limitations flameretardcn.com.

Research into solid-state reactions of related compounds, such as the synthesis of melamine porous networks, has explored condensation polymerization at temperatures of 150°C to 170°C over several days nih.gov. While not directly for MCA, this highlights the temperature ranges and extended reaction times often associated with solid-state syntheses. The interaction within these networks, including hydrogen bonding, is crucial to their structure and properties nih.gov.

Solution-based synthesis of melamine cyanurate involves dissolving melamine and cyanuric acid in a suitable solvent, such as water, ethanol (B145695), or dimethylformamide (DMF) flameretardcn.com. The reaction is typically carried out at temperatures between 80°C and 120°C flameretardcn.com. The use of a solvent significantly enhances the reaction rate and can lead to improved yields of MCA flameretardcn.com. Water is a common solvent, and the synthesis often involves mixing aqueous solutions of equimolar quantities of melamine and cyanuric acid, followed by evaporation researchgate.netmdpi.com. This process leads to the formation of a crystalline complex through hydrogen bonding between the two components flameretardcn.com.

Controlled crystallization is a critical aspect of solution-based methods, influencing the morphology and purity of the resulting MCA. For instance, processes have been developed to synthesize MCA in a lamellar crystalline shape with high purity and flowability google.com. This involves dispersing melamine and cyanuric acid in purified water, refluxing and stirring the mixture at 40°C to 90°C for 1 to 6 hours to form a solution google.com. The mixture is then filter-pressed to obtain a filter cake, which can be further processed, potentially with silicon oil, and then dried and cured under vacuum to control crystallization google.com.

For the preparation of nano-melamine cyanurate, reactions in mixed solvents of water and organic solvents (e.g., methanol (B129727), ethanol, isopropanol, acetone, tetrahydrofuran, or dimethylformamide) have been explored google.com. By controlling the reaction temperature (60-150°C) and time (20 minutes to 10 hours), and by adjusting the organic solvent content (5-70% of total solvent mass), nano-sheet-like MCA particles can be precipitated google.com. For example, a reaction at 95°C for 3 hours in a mixed solvent of water, methanol (10%), and ethanol (20%) yielded MCA with dimensions of 0.8 µm x 0.3 µm x 35 nm and a yield of 98.8% google.com.

Table 1: Comparison of Conventional Synthesis Approaches for this compound

| Synthesis Method | Key Parameters (Typical) | Advantages | Limitations | Typical Yield/Purity |

| Solid-State | 150-200°C, Muffle Furnace | Simple, Solvent-free, Environmentally friendly | Slow reaction, Potentially lower yield | High purity for small-scale flameretardcn.com |

| Solution-Based | 80-120°C, Solvents: Water, Ethanol, DMF | Enhanced reaction rate, Improved yield, Scalable | Solvent recovery, Waste management | Improved yield, Lamellar crystalline shape with high purity flameretardcn.comgoogle.com |

Novel and Enhanced Synthesis Techniques

Advanced synthesis techniques have been developed to improve the efficiency, yield, and control over the morphology of this compound production flameretardcn.com.

Microwave-assisted synthesis utilizes microwave radiation to heat reactants, leading to rapid and uniform heating and accelerated reaction kinetics flameretardcn.com. This method can significantly reduce reaction time and improve yield compared to traditional heating methods flameretardcn.com. Microwave reactors with temperature control systems are typically used flameretardcn.com. This technique is particularly suitable for small-scale production and research applications flameretardcn.com.

For instance, microwave-assisted thermolysis has been employed to synthesize highly crystalline graphitic carbon nitride (g-C3N4) from melamine-cyanuric acid supramolecular aggregates, demonstrating a rapid and robust route for efficient hydrogen generation nih.gov. The rapid and homogeneous heating provided by microwaves, along with strong localized heating, contributes to the production of highly crystalline materials nih.govresearchgate.net. While specific data on MCA yield improvement directly from microwave synthesis is not extensively detailed for MCA itself, the general principle applies to related melamine-based compounds, where microwave heating has been shown to reduce reaction duration to 1.5-4 hours and increase product yield by over 80% compared to conventional heating mdpi.com.

Ultrasonic-assisted synthesis employs ultrasonic waves to create cavitation bubbles in the reaction mixture flameretardcn.com. The collapse of these bubbles generates localized high temperatures and pressures, which can break down reactants and promote the formation of MCA flameretardcn.com. This method is known for its high efficiency and low energy consumption flameretardcn.com. Equipment typically includes an ultrasonic reactor and a temperature control system, and it is suitable for both small-scale and industrial production, balancing efficiency and cost-effectiveness flameretardcn.com.

Ultrasonication has been utilized in combination with laser fragmentation to convert this compound microcrystals into colloidal nanoparticles, with ultrasonication helping to restrict aggregation and increase production rate and efficiency researchgate.net. This highlights the role of ultrasonication in achieving morphological control, specifically in producing nanoparticles and preventing their agglomeration researchgate.net.

In-situ formation of this compound within polymer matrices, particularly through reactive extrusion, represents a novel and highly effective synthesis technique researchgate.netcapes.gov.br. This method allows for the direct synthesis and dispersion of MCA nanoparticles within the polymer during processing, leading to enhanced flame retardancy and mechanical properties of the composite material researchgate.netcapes.gov.br.

A notable example is the in-situ preparation of this compound nanoparticles from melamine and cyanuric acid within a polyamide 6 (PA6) matrix during an extrusion process researchgate.netcapes.gov.br. This reactive processing method involves introducing additives like pentaerythritol (B129877) and the water-bound plasticizer dioctyl phthalate (B1215562) (DPT) into the extrusion system researchgate.netcapes.gov.br. These additives inhibit the evaporation of water, which is crucial for the reaction of melamine and cyanuric acid at high temperatures (above 180°C) encountered during extrusion researchgate.netcapes.gov.br.

Characterization using techniques such as X-ray diffraction (XRD) and Fourier transform infrared (FT-IR) spectroscopy has confirmed that melamine and cyanuric acid react to form MCA in-situ, with a reaction degree approaching 100% researchgate.netcapes.gov.br. Scanning electron microscopy (SEM) has revealed that the in-situ formed MCA particles are uniformly dispersed at the nanoscale within the PA6 matrix researchgate.netcapes.gov.br. These particles typically have an aspect ratio of about 7.5, radial sizes ranging from 70-300 nm (with a majority between 70-90 nm), and crystallite sizes less than 22 nm researchgate.netcapes.gov.br. This fine, uniform dispersion of MCA nanoparticles significantly improves the flame retardancy (achieving UL-94 V-0 rating at 1.6 and 3.2 mm thickness) and mechanical properties (tensile strength 48.0 MPa, elongation at break 106.3%, Izod notched impact strength 8.92 kJ/m²) of the flame-retarded PA6 materials capes.gov.br.

Table 2: Advanced Synthesis Techniques for this compound

| Synthesis Method | Principle | Key Outcomes/Benefits | Typical Applications |

| Microwave-Assisted | Rapid, uniform heating via microwave radiation | Accelerated reaction kinetics, reduced reaction time, improved yield | Small-scale production, research, highly crystalline materials flameretardcn.comnih.govresearchgate.net |

| Ultrasonic-Assisted | Cavitation-induced high temperatures/pressures | High efficiency, low energy consumption, morphological control (e.g., nanoparticles) | Small-scale to industrial production, nanoparticle synthesis flameretardcn.comresearchgate.net |

| In-Situ Formation (Reactive Processing) | Reaction within polymer matrix during processing (e.g., extrusion) | Uniform nanoscale dispersion, enhanced flame retardancy, improved mechanical properties | Polymer composites, flame-retardant materials (e.g., PA6) researchgate.netcapes.gov.br |

Synthesis of this compound Hybrid and Composite Materials

The creation of hybrid and composite materials incorporating this compound often aims to enhance specific properties, such as flame retardancy, mechanical strength, or catalytic activity, by combining MCA with other materials. These advanced preparations leverage the unique structural and chemical characteristics of MCA.

Intercalation Techniques for Layered Structures (e.g., Montmorillonite-Melamine Cyanurate)

Intercalation techniques involve inserting guest molecules or ions into the interlayer spaces of layered host materials, thereby modifying their structure and properties. Montmorillonite (B579905) (MMT), a naturally abundant layered clay mineral, is a common host material for such modifications, particularly in the preparation of polymer nanocomposites. cenmed.com

The preparation of Montmorillonite-Melamine Cyanurate (MMT-MCA) composites has been explored through several methods, each offering distinct advantages and resulting in varying degrees of intercalation and material properties. Three primary methods identified for preparing MMT-MCA include mechanical intercalation, water intercalation, and in situ intercalation. mdpi.comnih.govresearchgate.net

Mechanical Intercalation: This method generally proves less effective, making it challenging to achieve significant intercalation of MCA into the MMT layers. mdpi.com

Water Intercalation: In this approach, water acts as a medium to facilitate the entry of MCA into the MMT interlayers. This method has been shown to increase the sheet spacing of MMT. mdpi.com

In situ Intercalation: This technique involves the synthesis of MCA directly within the presence of MMT or during the formation of a polymer matrix. In situ intercalation has demonstrated superior efficacy in promoting the intercalation of MCA into MMT and enhancing the distribution of MMT within polymer matrices, such as polyamide 6 (PA6). mdpi.comresearchgate.net

Detailed Research Findings: Studies have quantitatively demonstrated the changes in MMT sheet spacing after different intercalation methods. Initially, the sheet spacing of montmorillonite is approximately 1.140 nm. Following water intercalation, the spacing increases to 1.208 nm, while in situ intercalation results in an even greater expansion to 1.217 nm. mdpi.comnih.govresearchgate.net Microscopic analyses, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have confirmed the successful insertion of this compound into the montmorillonite sheets. mdpi.comnih.govresearchgate.netresearchgate.net

The integration of MMT-MCA into polymer systems, such as PA6, leads to notable improvements in material performance. These composites exhibit enhanced thermal stability, improved char formation during combustion, and superior flame resistance. mdpi.com Furthermore, MMT-MCA, particularly when prepared via in situ intercalation, has shown significant capabilities in inhibiting the release of toxic phosphine (B1218219) (PH₃) from aluminum hypophosphite. This inhibition is attributed to both the physical absorption by montmorillonite and the chemical bonding facilitated by this compound. Research indicates that in situ intercalated MMT-MCA can reduce phosphine peaks by 81.9%, mean values by 72.1%, and integral values by 72.2%. mdpi.comnih.govresearchgate.net The use of interdigitated crystalline MMT-MCA nanocomposites has also been explored to improve the flame retardancy of polyamide 6. rsc.org

Table 1: Effect of Intercalation Method on Montmorillonite Sheet Spacing

| Intercalation Method | Montmorillonite Sheet Spacing (nm) |

| Original MMT | 1.140 mdpi.com |

| Mechanical | 1.141 mdpi.com |

| Water Intercalation | 1.208 mdpi.com |

| In situ Intercalation | 1.217 mdpi.com |

Surface Functionalization and Decoration Strategies (e.g., SnO2 Quantum Dots on this compound)

Surface functionalization and decoration strategies involve modifying the surface of a material by attaching or growing other functional components. This approach is often employed to impart new functionalities or enhance existing properties, such as catalytic activity or photoelectrochemical performance.

A notable example of this strategy involves decorating this compound microrods with tin(IV) oxide (SnO₂) quantum dots (QDs). mdpi.comresearchgate.netdntb.gov.ua SnO₂ nanostructures are widely used in various technological applications, including batteries, photocatalysis, and sensing. mdpi.com However, the catalytic activity of SnO₂ can be limited by its underlying recombination rate. mdpi.com To overcome this, combining and decorating SnO₂ with other catalysts or materials like this compound becomes crucial. mdpi.com

Detailed Research Findings: A facile method has been developed for the successful preparation of this compound microrods decorated with SnO₂ QDs. mdpi.comresearchgate.net This decoration strategy leverages the outstanding electrical and optical properties of SnO₂ QDs. mdpi.com Studies indicate that the presence of SnO₂ QDs not only improves the stability of this compound but also enhances its crystal quality. mdpi.com

The resulting decorated materials exhibit significantly higher photoelectrochemical (PEC) water-splitting activity compared to pure SnO₂ QDs or pure this compound microrods. mdpi.comresearchgate.netdntb.gov.ua For instance, in photoelectrochemical water splitting applications, the induced currents of the this compound microrods decorated with SnO₂ quantum dots (MS) electrode in a Na₂SO₃ electrolyte solution were approximately 6.28 mAcm⁻² higher than those observed in a NaOH electrolyte solution. mdpi.comdntb.gov.ua This enhancement is attributed to the effective consumption of holes by SO₃²⁻ anions, leading to improved separation of photogenerated charge pairs. dntb.gov.ua X-ray diffraction (XRD) analyses confirm the crystalline state of the prepared materials, with characteristic peaks for SnO₂ QDs observed at 25.95° (110), 34.43° (101), 52.19° (211), and 68.37° (112), corresponding to a tetragonal rutile crystal structure. mdpi.com

Table 2: Photoelectrochemical Performance of this compound and SnO₂ QD Composites

| Material System | Electrolyte Solution | Induced Current (mAcm⁻²) |

| This compound Microrods Decorated with SnO₂ QDs (MS) | NaOH | Baseline |

| This compound Microrods Decorated with SnO₂ QDs (MS) | Na₂SO₃ | Baseline + 6.28 mdpi.comdntb.gov.ua |

Molecular, Supramolecular, and Microstructural Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for probing the chemical bonding, functional groups, and vibrational characteristics of melamine (B1676169) cyanurate.

FT-IR spectroscopy is widely employed to analyze the chemical bonds and functional groups present in melamine cyanurate, providing a unique vibrational fingerprint of the compound. flameretardcn.com The FT-IR spectrum of this compound reveals characteristic absorption peaks corresponding to the internal vibrations of melaminium cations and cyanuric acid anions, often influenced by the extensive hydrogen bonding network that holds the complex together. scispace.com

Key spectral features observed in the FT-IR spectrum of this compound include:

A broad band peak around 3462 cm⁻¹ is attributed to the symmetric stretching vibrations of the NH₂ groups. mdpi.com

The carbonyl group (C=O) stretching vibration from the cyanurate anion typically appears around 1846 cm⁻¹. mdpi.com

Medium bands observed at approximately 1028 cm⁻¹, 1090 cm⁻¹, and 945 cm⁻¹ are associated with ring breathing vibrations of the triazine rings. mdpi.com

The C-N functional group stretching vibrations are typically observed in the 1433–1533 cm⁻¹ range. mdpi.com

The presence and shifts of these bands confirm the formation of the this compound complex and indicate the coordination bonding interactions between melamine and cyanuric acid. flameretardcn.commdpi.com

Table 1: Characteristic FT-IR Absorption Peaks of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3462 | NH₂ symmetric stretching vibrations | mdpi.com |

| 1846 | C=O stretching vibration (cyanurate anion) | mdpi.com |

| 1433–1533 | C-N functional group stretching vibrations | mdpi.com |

| 1090 | Ring breathing vibration (triazine ring) | mdpi.com |

| 1028 | Ring breathing vibration (triazine ring) | mdpi.com |

| 945 | Ring breathing vibration (triazine ring) | mdpi.com |

Raman spectroscopy complements FT-IR by providing additional insights into the vibrational modes and structural elucidation of this compound. It is particularly useful for characterizing the triazine ring vibrations and other molecular fingerprints. mdpi.comresearchgate.net

Research findings indicate:

A prominent peak at approximately 693 cm⁻¹ in the Raman spectrum of this compound is ascribed to the ring breathing II mode, which involves in-plane deformation of the triazine ring. researchgate.net

Surface-enhanced Raman spectroscopy (SERS) has been utilized for the rapid and highly sensitive detection and characterization of melamine and its derivative compounds, including this compound, in aqueous solutions. researchgate.netacs.orgcapes.gov.br This technique can provide significant enhancement factors for SERS signals, enabling the characterization of trace amounts. researchgate.net

Table 2: Characteristic Raman Shift of this compound

| Raman Shift (cm⁻¹) | Assignment | Reference |

| 693 | Ring breathing II mode (in-plane deformation) | researchgate.net |

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical states of the elements within this compound. mdpi.comnih.govmdpi.com It provides valuable information about the surface chemistry and oxidation states of the constituent atoms. mdpi.com

Studies using XPS on this compound and its composites have shown:

Survey spectra typically indicate the presence of core elements such as carbon (C), nitrogen (N), and oxygen (O). mdpi.comnih.gov

Core XPS spectra, such as C1s, N1s, and O1s, provide detailed insights into the chemical environments of these elements. For instance, the C1s spectrum can reveal different carbon bonding states, while the N1s spectrum can differentiate between various nitrogen functionalities within the melamine and cyanuric acid moieties. mdpi.comrsc.org

XPS data confirms that the surface of this compound nanosheets is primarily composed of C, N, and O. nih.gov

Nuclear Quadrupole Resonance (NQR) spectroscopy is a technique that can provide highly specific information about the local electronic environment around nuclei with a quadrupole moment (e.g., ¹⁴N). While NQR has been explored for related compounds or for studying the structure of melamine-cyanuric acid systems in general NMR contexts, detailed research findings focusing specifically on the NQR spectra and local environments within the this compound complex are not extensively reported in the provided search results. nih.govacs.orgresearchgate.netresearchgate.net Its application could potentially offer unique insights into the hydrogen bonding network and molecular dynamics of this compound by probing the electric field gradients at the nitrogen sites.

Diffraction and Imaging Techniques

Diffraction techniques are fundamental for understanding the long-range order, crystalline structure, and phase purity of materials like this compound.

Key findings from XRD analysis of this compound include:

Characteristic peaks in the diffraction spectra confirm the superior crystalline nature of the samples, often well-matched with standard crystallographic data (e.g., JCPDS file no. 05-0127). mdpi.com

The diffraction pattern provides crucial information about the crystal lattice and the arrangement of atoms within the compound, essential for confirming the formation of MCA and identifying any impurities. flameretardcn.com

The average grain or particle size (D) of synthesized this compound can be calculated using the Debye-Scherrer formula: D = 0.9λ / (β cos θ), where λ is the wavelength of the X-ray (e.g., CuKα line, λ = 1.5418 Å), β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the diffraction angle. scispace.comjocpr.com For instance, the average particle size of this compound has been estimated as 3.067 µm. scispace.comjocpr.com

Table 3: Representative Powder XRD Peaks of this compound

| 2θ (degrees) | Assignment/Observation | Reference |

| 25.95 | Characteristic peak (crystalline) | mdpi.com |

| 34.43 | Characteristic peak (crystalline) | mdpi.com |

| 52.19 | Characteristic peak (crystalline) | mdpi.com |

| 68.37 | Characteristic peak (crystalline) | mdpi.com |

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Distribution

Scanning Electron Microscopy (SEM) is a crucial tool for examining the surface morphology and particle distribution of this compound. Studies have utilized SEM to observe the crystalline nature and shape of synthesized MCA. For instance, SEM images have revealed the morphology of synthesized MCA, confirming its crystalline complex structure researchgate.netscispace.com. The presence of sharp diffraction peaks in Powder X-ray Diffraction (XRD) analysis further supports the highly crystalline nature of the material researchgate.netscispace.com.

The average particle size of this compound synthesized via evaporation of an aqueous solution of melamine and cyanuric acid has been calculated using the Debye-Scherrer formula, yielding an average particle size of approximately 3.067 µm researchgate.netscispace.com. In the context of nano this compound (NMC) synthesized by a solvothermal method, SEM has been used to characterize the product, revealing a mean particle size of approximately 31 ± 1 nm cjmr.orgcjmr.org.

SEM data also indicate that increasing carbonization temperature significantly alters the surface morphology of MCA, leading to the decomposition of oxygen-containing fragments and the formation of a material similar to the carbonization product of pure melamine mdpi.com. When MCA is incorporated into polymer matrices, SEM is used to assess its dispersion. For example, in montmorillonite-melamine cyanurate (MMT-MCA) composites, SEM, alongside Transmission Electron Microscopy (TEM), has confirmed the successful insertion of MCA into montmorillonite (B579905) sheets mdpi.com.

High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanostructure and Interfacial Interactions

High-Resolution Transmission Electron Microscopy (HR-TEM) provides detailed insights into the nanostructure and interfacial interactions of this compound. This technique allows for the visualization of the internal structure of materials at a very high resolution, including lattice fringes and defects.

In research involving this compound, HR-TEM has been employed to study the distribution and size of nanoparticles embedded within MCA structures. For instance, ultrasmall noble metal nanoparticles (e.g., Pd, Au bimetallic and monometallic nanoparticles) with sizes typically below 5 nm have been observed to be homogeneously distributed within the hydrogen-bonded supramolecular skeleton structure of MCA researchgate.net. HR-TEM images have shown interplanar spacing of approximately 0.228 nm for these nanoparticles, which is consistent with the (111) lattice spacing of face-centered cubic (fcc) Pd and Au researchgate.net.

HR-TEM is also valuable for understanding interfacial interactions. For example, in studies of this compound microrods decorated with SnO2 quantum dots, HR-TEM, along with X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR), has been used to investigate chemical composition, oxidation states, and bonding interactions between the this compound nanostructure and SnO2 researchgate.netmdpi.com. The coordination bonding interaction between the this compound nanostructure and SnO2 has been established through such analyses researchgate.net.

Thermal Analysis in Materials Research

Thermal analysis techniques are fundamental for understanding the thermal stability, decomposition behavior, and phase transitions of this compound.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior and Residue

Thermogravimetric Analysis (TGA) is extensively used to investigate the thermal decomposition behavior and residue yield of this compound. MCA typically exhibits a significant weight loss in the temperature range of 300–400 °C, primarily due to the formation of cross-linked melamine derivatives such as melam, melem, and melon, accompanied by the elimination of ammonia (B1221849) (NH3) nih.govacs.org.

The onset degradation temperature (Tonset) for MCA is approximately 370 °C, with a char residue of about 1.2% at 800 °C when tested under a nitrogen atmosphere nih.govacs.org. This indicates that MCA primarily acts through endothermic degradation and the release of non-flammable gases, contributing to its flame-retardant action acs.orgresearchgate.net.

Table 1: TGA Data for this compound and Related Systems

| Material | Tonset (°C) | Tmax (°C) | Char Residue at 800 °C (%) | Atmosphere | Reference |

| This compound (MCA) | ~370 nih.govacs.org | 300-400 (max weight loss) nih.govacs.org | 1.2 nih.govacs.org | Nitrogen | nih.govacs.org |

| This compound (MCA) | 325 (onset) researchgate.net | 405 (max rate) researchgate.net | - | - | researchgate.net |

| PA11 with 10% MC | ~345 (T5%) fedemaderas.org.co | - | - | Nitrogen | fedemaderas.org.co |

| PA11 with 20% MC | ~345 (T5%) fedemaderas.org.co | - | - | Nitrogen | fedemaderas.org.co |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Energy Changes

Differential Scanning Calorimetry (DSC) is employed to analyze thermal transitions, such as melting, crystallization, and glass transitions, as well as associated energy changes (enthalpy) in this compound and its composites.

For pure this compound, a sharp exothermic peak at 405.40 °C has been assigned as its melting point researchgate.netscispace.com. In composite materials, DSC can reveal interactions between MCA and the polymer matrix. For instance, in polybutylene terephthalate (B1205515) (PBT) composites, the heat flow curve might show distinct maxima corresponding to melting and decomposition processes mdpi.com. While specific DSC data for pure MCA's thermal transitions beyond its melting point are less commonly detailed in general literature, its decomposition is known to be an endothermic process, contributing to its flame retardancy by absorbing heat acs.org. The addition of flame retardants, including melamine derivatives, can sometimes lead to a decrease in glass transition temperature (Tg) values in polymers, possibly due to their reactivity or plasticizing effects mdpi.com.

Simultaneous Thermal Analysis (TG-DTG)

Simultaneous Thermal Analysis (STA), often combining Thermogravimetric Analysis (TG) and Derivative Thermogravimetry (DTG), provides a comprehensive view of mass changes and the rate of mass change as a function of temperature. This technique is particularly useful for identifying distinct degradation stages and their corresponding temperatures.

TG-DTG analysis of this compound confirms its thermal stability and degradation profile researchgate.netscispace.com. The DTG curve for this compound typically shows a single, prominent degradation step, with the maximum degradation rate occurring around 405 °C researchgate.net. This single-step decomposition is characteristic of MCA researchgate.net.

In polymer composites, TG-DTG curves help to understand the influence of MCA on the polymer's degradation. For instance, in Polyamide 6 (PA6) composites, the DTG curves can show how MCA affects the degradation stages of PA6, often by accelerating char formation or altering the release of volatile products mdpi.com. Studies have shown that MCA's decomposition can overlap with polymer degradation, indicating complex interactions within the composite fedemaderas.org.coresearchgate.net. The onset degradation temperature (T-5%) and maximum degradation rate temperature (Tmax) are key parameters extracted from TG-DTG curves to characterize the thermal stability of MCA-containing systems mdpi.com.

Advanced Pyrolysis and Combustion Gas Analysis

Advanced pyrolysis and combustion gas analysis techniques, such as Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TG-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are crucial for identifying the volatile products released during the thermal degradation and combustion of this compound and its composites.

This compound exerts its flame-retardant action by endothermic degradation and the release of non-flammable gases, primarily ammonia (NH3) acs.orgresearchgate.net. The formation of condensed melamine derivatives like melam, melem, and melon also occurs during its thermal decomposition nih.govacs.org.

TG-FTIR analysis allows for the real-time identification of gaseous products evolved during heating. For example, in unsaturated polyester (B1180765) resins (UPR) composites containing MCA, TG-FTIR studies have shown a reduction in pyrolysis products, indicating suppressed combustion behavior aip.org. This technique can detect the evolution of non-flammable gases, which dilute combustible gases in the flame zone, thereby inhibiting combustion acs.orgresearchgate.net.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a detailed qualitative and quantitative analysis of the small organic volatile compounds released during pyrolysis. In PA6/MCA@PZS composites, Py-GC-MS data revealed that the presence of the hybrid significantly inhibited the release of small organic volatile compounds, carbon monoxide (COP), and other toxicants, leading to a decrease in smoke toxicity acs.org. Studies using direct pyrolysis mass spectrometry have shown that in the presence of this compound, new products resulting from the reaction of cyanic acid (generated from cyanurate decomposition) with amine groups of the polymer (e.g., PA6) can be detected researchgate.net. The evolution temperatures of melamine and this compound can also increase in the presence of polymers due to intermolecular interactions, such as hydrogen bonding researchgate.net.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Volatile Product Identification

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a crucial technique employed to investigate the thermal decomposition mechanism of this compound and identify the volatile products released during pyrolysis. This compound undergoes an endothermic decomposition process at temperatures exceeding 320°C, leading to the release of its constituent components, melamine and cyanuric acid fishersci.at.

Studies utilizing Py-GC/MS have revealed that during the thermal degradation of this compound, nonflammable gases and various nitrogen-based small volatile components are evolved nih.govnih.gov. At elevated temperatures, MCA's decomposition can lead to the formation of cross-linked melamine derivatives, such as melam, melem, and melon, accompanied by the elimination of ammonia (NH₃) nih.gov. In the context of polymer composites, Py-GC/MS analyses have identified carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (NH₃) among the volatile products nih.govnih.govwikidata.org. Furthermore, at 700°C, the primary decomposition products of MCA can include melamine (ME) and carbonitride scilit.com. The decomposition products of MCA, specifically melamine and cyanuric acid, are known to react with the degradation products of certain polymers, such as caprolactam from polyamide 6 (PA6) and cyclovalanone from polyamide 66 (PA66). This reaction generates nonflammable, high-molecular-weight products, thereby contributing to increased carbon residue. This phenomenon highlights both gas-phase and condensed-phase flame-retardant mechanisms of MCA fishersci.co.uk.

Thermal Volatilization Analysis of Decomposition Products

Thermal volatilization analysis (TVA) provides insights into the nature and temperature ranges of decomposition products released from this compound. Complementary to TVA, thermogravimetric analysis (TGA) and derivative thermogravimetric (DTG) analysis are extensively used to assess the thermal stability and degradation behavior of MCA nih.govnih.gov.

This compound exhibits notable thermal stability, with its decomposition typically commencing around 320°C and reaching a peak between 377°C and 407°C, depending on the specific experimental conditions fishersci.atnih.gov. The maximum rate of weight loss for MCA is generally observed within the 300-400°C temperature range, a process attributed to the formation of cross-linked melamine derivatives and the evolution of ammonia nih.gov. At 800°C, MCA typically leaves a char residue of approximately 1.2% nih.gov. A distinct exothermic peak detected at 405.40°C has been identified as the melting point of this compound nih.govnih.gov.

The combined technique of TG-FTIR-MS (Thermogravimetric Analysis-Fourier-transform Infrared Spectroscopy-Mass Spectrometry) is also employed to analyze the volatile components emitted during thermal degradation. Studies have shown that composites containing MCA release fewer toxic gases and small organic volatile compounds compared to neat polymers, further underscoring MCA's role in modifying degradation pathways nih.govnih.govwikidata.org.

Computational Approaches in Structural and Mechanistic Investigations

Computational methods play a pivotal role in unraveling the complex structural features and mechanistic pathways governing this compound's behavior at the molecular and supramolecular levels.

Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions

DFT enables full geometry optimization and the calculation of Gibbs free energies for various molecular adducts, including dimers, trimers, tetramers, and the characteristic rosette-shaped forms involving melamine and cyanuric acid complexes tera.org. This provides crucial information on the geometry and energetic stability of small molecular complexes tera.org. Research indicates that the stabilization of small this compound molecular complexes is predominantly driven by aromatic π–π stacking interactions, rather than solely by hydrogen bonds regulations.govwikiwand.com. Nevertheless, hydrogen bonding remains a critical factor in the self-assembly process regulations.govnih.gov.

DFT calculations can also elucidate the effect of hydrogen bond formation on spectroscopic properties, such as the quenching of N 1s sigma resonances observed in NEXAFS spectra. Furthermore, binding energies between melamine and cyanuric acid molecules can be calculated, which aids in predicting the stability of MCA complexes uni.lunih.gov. The aggregation mechanism of MCA is understood to be governed by a combination of cooperative and anticooperative effects wikiwand.comnih.gov. Common levels of theory employed in these DFT studies include B3LYP/6-311++G(d,p) and ω-B97XD wikiwand.comnih.govfishersci.fi.

Classical Molecular Dynamics (MD) Simulations for Self-Assembly and Aggregation

Classical Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic processes of self-assembly and aggregation in this compound systems tera.orgregulations.govuni.lu. MD simulations offer molecular-level insights into the self-assembly of MCA in aqueous solutions and help identify the underlying mechanisms of aggregation regulations.gov.

These simulations are utilized to investigate the influence of various external factors, such as the presence of dyes like fluorescein, on the kinetics of MCA crystal nucleation in aqueous solutions tera.org. Unlike DFT, MD simulations can extend the analysis from small molecular complexes to larger scales, providing insights into how guest molecules integrate into nanoscale MCA clusters tera.org. Interatomic interactions within these simulations are frequently described using force fields such as OPLS-AA, with water molecules often parameterized by models like TIP4P tera.org. MD simulations are capable of modeling the formation of complex supramolecular networks and the dynamics of the interactions within them tera.org. For instance, Langevin dynamics simulations have been used to correlate the relative deviation from planarity of the cyanuric acid-melamine rosette with its stability. Moreover, MD simulations have demonstrated that subtle alterations in molecular building blocks, such as the introduction of methyl substituents in melamine, can significantly modify the final layered structures of the supramolecular assemblies.

Graph-Theoretical Computational Techniques for Supramolecular Network Analysis

Graph-theoretical computational techniques provide a unique framework for analyzing the intricate supramolecular networks formed by this compound. These techniques are applied to investigate the interactions between melamine and cyanuric acid, which helps in identifying diverse binding configurations uni.lu.

By representing the this compound structure using chemical graphs, these computational methods facilitate the establishment of a hydrogen-bonded biomolecular network uni.lu. They are also used to assess the physicochemical correlation capacity of the molecular structure uni.lu. A comparison between multiplicative and additive degree-based entropy measures has indicated that bond additive descriptors can exhibit superior predictive performance for entropies, highlighting their potential for predictive modeling in physicochemical contexts uni.lu.

Applications in Polymer Science and Engineering

Melamine (B1676169) Cyanurate as a Flame Retardant Additive

Melamine cyanurate (MCA) has emerged as a crucial halogen-free flame retardant additive in polymer science and engineering due to its effectiveness and environmentally friendly profile wikipedia.orgcarbon-dioxide-properties.comfao.orguni.luwikipedia.org. Its application is particularly prominent in nitrogen-containing resins such as polyamides and polyurethanes, where it demonstrates excellent flame retardancy wikipedia.orgpollinatorhub.euuni.lucarbon-dioxide-properties.comfao.org.

Integration Strategies into Polymer Matrices

This compound can be integrated into various polymer matrices through several strategies, with melt-blending being a common technique fishersci.at. Its fine particle size facilitates uniform distribution within the polymer matrix, which is crucial for achieving consistent flame retardant performance scilit.com.

MCA is widely applied in:

Polyamide 6 (PA6) and Polyamide 66 (PA66): These are primary applications for MCA, enabling them to achieve high flame retardancy ratings like UL 94 V-0 wikiwand.comuni.lufishersci.benih.govtera.orgnih.govfishersci.fiwmo.int. For instance, a PA6 composite with 15 wt% MCA can achieve a V-0 rating in the UL-94 test, while in-situ polymerization can reduce the required MCA content to 6.8 wt% for a V-0 rating due to uniform dispersion fishersci.atnih.gov.

Polyurethane (TPU): MCA is an effective flame retardant for thermoplastic polyurethanes, particularly for electrical wire coatings and other electrical and electronic applications wikiwand.compollinatorhub.eufishersci.becarbon-dioxide-properties.comfao.orgtera.orgnih.govherts.ac.uk. Achieving a UL-94 V-0 rating in TPU compositions may require MCA loadings ranging from approximately 28% to 50% by weight, with optimal performance often observed between 34% and 45% herts.ac.uk.

Unsaturated Polyester (B1180765) Resins (UPRs): MCA is utilized in UPRs, often in combination with other flame retardants like aluminum hydroxide (B78521) and red phosphorus, to enhance fire safety fishersci.nonih.govnih.govuni.lu.

Polyphenylene Ether (PPO) Blends: MCA is also applicable in HIPS/PPO blends pollinatorhub.eu.

Other Polymers: Its application extends to polyethylene (B3416737) (PE), polybutylene terephthalate (B1205515) (PBT), polyethylene terephthalate (PET), ethylene-vinyl acetate (B1210297) (EVA), epoxy resins, rubber, phenolic resin, and polystyrene wikiwand.compollinatorhub.eucarbon-dioxide-properties.comfao.orgwikipedia.orgtera.orgnih.govwmo.int.

The powder form of MCA is generally preferred due to its high dispersion characteristics and compatibility with numerous polymers, ensuring effective flame retardancy without significantly altering the base material's properties scilit.com.

Table 1: Typical this compound Loadings for UL 94 V-0 Rating

| Polymer Matrix | MCA Loading (wt%) | UL 94 Rating (Thickness) | Reference |

| Polyamide 6 (PA6) | 15 | V-0 | fishersci.atnih.gov |

| Polyamide 6 (PA6) | 6.8 (in-situ polymerization) | V-0 | fishersci.atnih.gov |

| Polyamide 66 (PA66) | 10.0-15.0 | V-0 (3.2 mm) | nih.gov |

| Thermoplastic Polyurethane (TPU) | 28-50 (preferably 34-45) | V-0 | herts.ac.uk |

Flame Retardancy Mechanisms: Gas Phase and Condensed Phase Contributions

This compound exerts its flame retardant effect through a combination of gas phase and condensed phase mechanisms wikipedia.orgfishersci.co.ukpollinatorhub.euwikipedia.orgfishersci.attera.orgwikidata.org.

Upon exposure to heat, typically above 320°C, this compound undergoes endothermic decomposition wikipedia.orgfishersci.co.ukwikiwand.compollinatorhub.euuni.lufao.orgtera.org. This process absorbs heat from the polymer, effectively cooling the flame zone and acting as a heat sink wikipedia.orgfishersci.co.ukpollinatorhub.eutera.org. During decomposition, MCA releases non-flammable gases such as ammonia (B1221849) (NH3), nitrogen (N2), and carbon dioxide (CO2) wikipedia.orgfishersci.co.ukwikiwand.compollinatorhub.eufao.orgwikipedia.orgfishersci.attera.orgwikidata.org. These inert gases dilute the concentration of oxygen and combustible gases in the gas phase, thereby inhibiting the combustion process and reducing the flame spread wikipedia.orgfishersci.co.ukpollinatorhub.eufao.orgwikipedia.orgfishersci.attera.orgwikidata.org.

In the condensed phase, the released cyanuric acid, a decomposition product of MCA, reacts with the polymer to promote the formation of a carbonaceous char layer on the material's surface wikipedia.orgfishersci.co.ukpollinatorhub.eutera.orgwikidata.org. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the further release of flammable gases and melt dripping fishersci.co.ukpollinatorhub.eutera.orgwikidata.org. When combined with char-forming substances, MCA can contribute to the development of an intumescent layer, which expands upon heating, providing an even more effective protective barrier fishersci.attera.org.

Synergistic Effects with Co-additives in Polymer Composites

Common co-additives include:

Phosphorus-based Flame Retardants: Combinations with compounds like ammonium (B1175870) polyphosphate (APP) and aluminum diethylphosphinate (AlPi) are particularly effective. For example, a multicomponent system of melamine polyphosphate (MPP), MCA, and AlPi in thermoplastic polyurethane (TPU) demonstrated a significant reduction in peak heat release rate (PHRR) and achieved a UL 94 V-0 classification.

Inorganic Flame Retardants: Metal oxides such as nano-silica (SiO2), aluminum oxide (Al2O3), iron oxide (Fe2O3), and titanium dioxide (TiO2) can act as synergistic agents. Montmorillonite (B579905) and molybdenum disulfide (MoS2) have also shown synergistic effects with MCA, improving flame retardancy and char formation fishersci.atnih.gov.

Natural Fibers: Modified natural fibers, like hemp fiber, combined with MCA, have been shown to improve the fire safety and mechanical properties of unsaturated polyester resins nih.gov.

The synergistic effects often manifest as a more pronounced reduction in heat release rates, increased char residue, and improved UL 94 ratings and limiting oxygen index (LOI) values nih.gov. For instance, PA6/MCA nanocomposites can achieve an LOI of 32.7%. In unsaturated polyester resins, the incorporation of modified hemp fiber with MCA reduced the average heat release rate (AHRR) to 401.9 kW/m² and total heat release (THR) to 150.6 MJ/m² nih.gov.

Table 2: Flame Retardancy Performance Data with this compound

| Polymer System | Additive System | Performance Metric | Value | Reference |

| PA6 | MCA (nanocomposite) | Limiting Oxygen Index (LOI) | 32.7% | |

| PA6 | MCA@PZS hybrid (5 wt%) | Peak Heat Release Rate (PHRR) decrease | 29.4% | fishersci.at |

| PA6 | MCA@PZS hybrid (5 wt%) | Total Heat Release (THR) decrease | 32.1% | fishersci.at |

| UPR | MCA + Modified Hemp Fiber (3 wt%) | LOI increase (from pure UPR 18.9%) | 22.1% | nih.gov |

| UPR | MCA + Modified Hemp Fiber (3 wt%) | Average Heat Release Rate (AHRR) | 401.9 kW/m² | nih.gov |

| UPR | MCA + Modified Hemp Fiber (3 wt%) | Total Heat Release (THR) | 150.6 MJ/m² | nih.gov |

| TPU | MPP/MC/AlPi (optimal ratio) | PHRR reduction (from 2660 kW/m²) | 452 kW/m² |

Phosphorus-Based Compounds (e.g., Ammonium Polyphosphate)

The synergistic effect between this compound and phosphorus-based compounds, such as ammonium polyphosphate (APP) and melamine polyphosphate (MPP), is a well-established approach to enhance flame retardancy in polymers atamankimya.compuerchemical.comnih.govresearchgate.netd-nb.info. This nitrogen-phosphorus synergism leads to improved thermal stability and robust flame retardant effects atamankimya.compuerchemical.com.

Ammonium polyphosphate (APP) acts as an acid source, while melamine (or melamine polyphosphate) functions as a co-acid source and gas-generating agent puerchemical.com. The released non-flammable gases from melamine expand the char layer, creating an insulating foam barrier that hinders heat and oxygen transfer puerchemical.com. Pentaerythritol (B129877) (PER) can also be included as a carbonizing agent, reacting with APP-derived phosphoric acid to form a stable, carbon-rich char matrix that acts as a physical shield against flame propagation puerchemical.com.

Research has demonstrated the effectiveness of APP/MCA systems in various polymers. For instance, an ammonium polyphosphate/melamine cyanurate (APP/MCA) core-shell particle system significantly improved the thermal stability and flame retardation of handsheets in papermaking, increasing the Limiting Oxygen Index (LOI) value to approximately 30% researchgate.netncsu.edu. In thermoplastic polyurethane (TPU), a multicomponent system of MPP, MCA, and aluminum diethylphosphinate (AlPi) achieved a significant reduction in peak heat release rate (PHRR) from 2660 kW/m² for pure TPU to 452 kW/m², enabling a V-0 classification in the UL-94 test d-nb.info. Similarly, in polylactic acid (PLA) composites, a combination of aluminum diethylphosphinate (ADP) and MCA exhibited a synergistic effect, improving the UL94 rating from V2 to V0 and increasing LOI values x-mol.net.

Metal-Based Synergists (e.g., MoS2)

Metal-based compounds can act as effective synergists with this compound, further enhancing the flame retardant properties of polymer composites. For example, molybdenum disulfide (MoS2) has been shown to display a synergistic effect with MCA, leading to improved flame retardant activity in polyamide 6 (PA6) composites nih.gov. The addition of metal oxides, along with nano-SiO₂, as synergistic flame retardants with in-situ polymerized MCA in polyamide materials, has been found to significantly improve flame retardancy google.com. These metal oxides contribute to the formation of a dense char layer on the product surface during combustion, which effectively acts as a fire retardant by preventing flammable gases from contacting airborne oxygen google.com.

Nanoclays and Layered Silicates (e.g., Montmorillonite, Halloysite (B83129) Nanotubes)

Nanoclays and layered silicates, such as montmorillonite (MMT) and halloysite nanotubes (HNTs), exhibit synergistic effects when combined with this compound in polymer matrices. These nanomaterials can enhance the strength of the char layer, thereby increasing the flame retardancy of the polymer scientific.net.

In polyamide 6 (PA6) composites, the incorporation of HNTs and MMT with MCA led to improvements in the LOI value, reaching 30.4 and 30.9, respectively scientific.net. Montmorillonite-melamine cyanurate (MMT-MCA) prepared by in situ intercalation has been shown to improve the thermal stability, char formation, and flame resistance of PA6 mdpi.com. The exfoliated MMT sheets contribute to these improvements mdpi.com. For halloysite nanotubes, a synergistic flame retardant system combining piperazine (B1678402) polypyrophosphat, HNTs, and MCA in epoxy resin achieved a V-0 rating in the UL-94 vertical combustion test and an LOI of 34.3% banrepcultural.org. The formation of a dense and continuous intumescent carbon layer was observed, which reduced heat release and the emission of toxic gases banrepcultural.org.

Performance Evaluation in Fire Safety Research

The fire safety performance of materials incorporating this compound is rigorously evaluated using standardized tests that quantify their flammability characteristics.

Limiting Oxygen Index (LOI) Assessment of Composites

The Limiting Oxygen Index (LOI) is a critical parameter used to assess the minimum concentration of oxygen required in an oxygen-nitrogen mixture to sustain the flaming combustion of a material researchgate.netmdpi.com. Higher LOI values indicate better flame retardancy.

Studies show that the incorporation of MCA, especially with synergists, significantly increases the LOI of composites. For instance, pure unsaturated polyester resin (UPR) has an LOI of 19.5%, which increased to 25.4% with the addition of 27 wt.% MCA aip.org. When modified hemp fiber (HF-P) was combined with MCA in UPR composites, the LOI further increased to 26.3% aip.org. In PA6 composites, the addition of HNTs and MMT with MCA resulted in LOI values of 30.4 and 30.9, respectively scientific.net. For a novel core-shell APP/MCA system in papermaking, the LOI reached approximately 30% researchgate.netncsu.edu.

Table 1: Limiting Oxygen Index (LOI) Values of MCA-Containing Composites

| Polymer System | Additives | LOI (%) | Reference |

| Pure UPR | - | 19.5 | aip.org |

| UPR | 27 wt.% MCA | 25.4 | aip.org |

| UPR | MCA + Modified Hemp Fiber (HF-P) | 26.3 | aip.org |

| PA6 | MCA + Halloysite Nanotubes (HNTs) | 30.4 | scientific.net |

| PA6 | MCA + Montmorillonite (MMT) | 30.9 | scientific.net |

| Paper Handsheets | APP/MCA Core-Shell Particle System | ~30 | researchgate.netncsu.edu |

| HIPS | MC + ALHP + nano-SiO2 | 26.9 | researchgate.net |

| Epoxy Resin | Piperazine Polypyrophosphat + HNTs + MCA | 34.3 | banrepcultural.org |

UL-94 Vertical Burning Test Classification (V-0, V-1, V-2)

The UL-94 Vertical Burning Test is a widely used standard to determine the flammability of plastic materials, classifying them into categories like V-0, V-1, or V-2 based on burning time and melt dripping acs.orgmetu.edu.tr. A V-0 rating indicates self-extinguishing with no flaming drips, representing the highest level of flame retardancy.

This compound is highly effective in achieving favorable UL-94 classifications, particularly in polyamides. For instance, polyamide 6 (PA6) composites containing 6.8 wt.% MCA achieved a V-0 rating nih.gov. Another study reported that 15 wt.% MCA was required in PA6 composites to achieve a V-0 rating nih.gov. When MCA was combined with a PZS hybrid (MCA@PZS) at 5 wt.% content in PA6 composites, a V-0 rating was also achieved, accompanied by significant reductions in heat release rates acs.org. In thermoplastic polyurethane (TPU), a formulation with 8 wt.% MPP, 12 wt.% MC, and 10 wt.% AlPi enabled a V-0 classification d-nb.info. In PLA/PEG/BF composites, formulations containing ADP and MCA improved the UL94 rating from V2 to V0 x-mol.net.

Table 2: UL-94 Vertical Burning Test Classification of MCA-Containing Composites

| Polymer System | Additives | UL-94 Rating | Reference |

| Pure PA6 | - | No rating | acs.org |

| PA6 | MCA | V-2 | acs.org |

| PA6 | 6.8 wt.% MCA | V-0 | nih.gov |

| PA6 | 15 wt.% MCA | V-0 | nih.gov |

| PA6 | 5 wt.% MCA@PZS Hybrid | V-0 | acs.org |

| TPU | 8 wt.% MPP + 12 wt.% MC + 10 wt.% AlPi | V-0 | d-nb.info |

| PLA/PEG/BF | ADP + MCA (specific ratios) | V-0 | x-mol.net |

| Epoxy Resin | Piperazine Polypyrophosphat + HNTs + MCA | V-0 | banrepcultural.org |

| Unfilled Polyamide | Melapur MC | V-0 | atamanchemicals.com |

| Glass Fiber Filled Polyamide | Melapur MC | V-2 | atamanchemicals.com |

Cone Calorimetry for Heat Release Rate (HRR), Total Heat Release (THR), and Smoke Production Analysis

Cone calorimetry is a powerful tool for evaluating the combustion behavior of materials under simulated fire conditions, providing data on parameters such as heat release rate (HRR), total heat release (THR), and smoke production aip.orgacs.orgaip.orgmdpi.com. Lower values for these parameters indicate improved fire safety.

This compound, especially in synergistic systems, effectively reduces HRR and THR. For instance, in PA6 composites, a 5 wt.% MCA@PZS hybrid led to a 29.4% decrease in peak heat release rate (PHRR) and a 32.1% decrease in total heat release (THR) compared to neat PA6 acs.org. The PA6/MCA@PZS-5% composite exhibited the lowest HRR (320.1 kW/m²) and THR (80.2 MJ/m²) values acs.org. In unsaturated polyester resins (UPRs), the combination of MCA and modified hemp fiber (HF-P) significantly reduced THR to 91.2 MJ/m² and total smoke release (TSR) to 3517.8 m²/m² aip.orgaip.org. In styrene-butadiene rubber (SBR) composites, the synergistic effect of ceramization-promoting fillers and MCA resulted in a decrease in THR from 50.2 to 16.1 MJ/m² mdpi.com.

Table 3: Cone Calorimetry Data for MCA-Containing Composites

| Polymer System | Additives | PHRR (kW/m²) | THR (MJ/m²) | TSR (m²/m²) | Reference |

| Neat PA6 | - | - | - | - | acs.org |

| PA6 | 5 wt.% MCA@PZS Hybrid | 320.1 | 80.2 | - | acs.org |

| Pure UPR | - | - | 177.5 | 4974.4 | aip.orgaip.org |

| UPR | MCA + Modified Hemp Fiber (HF-P) | - | 91.2 | 3517.8 | aip.orgaip.org |

| SBR | MCA + Mica (synergistic effect) | - | 16.1 | - | mdpi.com |

| SBR | MCA alone (Cyan_1) | - | 50.2 | - | mdpi.com |

| HIPS | MC + ALHP + nano-SiO2 | 254 | 85 | Decreased by 32% | researchgate.net |

| TPU | 8 wt.% MPP + 12 wt.% MC + 10 wt.% AlPi | 452 | - | - | d-nb.info |

| PA66 | 11.9% MPP + 5.1% PI | 190 | 80.2 | - | mdpi.com |

Environmental and Biological Research Aspects

Environmental Occurrence and Distribution

The ubiquitous presence of melamine (B1676169) and cyanuric acid in the environment is a consequence of their diverse uses in agriculture, industry, and consumer products. kau.edu.saacs.org

Detection in Soil and Water Systems

Studies have confirmed the widespread detection of melamine and cyanuric acid in various environmental compartments, including soil and water systems. In a nationwide survey across China, melamine and its derivatives were found to be ubiquitous in surface soils, with a 100% detection frequency for melamine, ammelide, and cyanuric acid. kau.edu.sa Total concentrations of melamine and its derivatives in surface soils ranged from 8.67 to 2020 ng/g dry weight (dw), with an average of 213 ng/g dw. kau.edu.saacs.org Melamine constituted the largest portion, accounting for 63% of the total concentrations in soils, followed by cyanuric acid at 28%. kau.edu.saacs.org

Beyond soil, melamine has also been frequently detected in surface water, drinking water, and groundwater. researchgate.net Monitoring data indicate significant variability in melamine concentrations in surface water, with reported mean and median values of 0.91 µg/L and 0.66 µg/L, respectively. researchgate.net

Table 1: Representative Concentrations of Melamine and Cyanuric Acid in Environmental Matrices

| Environmental Matrix | Compound | Concentration Range (ng/g dw or µg/L) | Average/Mean Concentration | Source |

| Surface Soils (China) | ∑Melamine | 8.67 - 2020 ng/g dw | 213 ng/g dw | kau.edu.saacs.org |

| Surface Water | Melamine | Highly variable (e.g., 0.001 - 10 µg/L) | 0.91 µg/L (mean), 0.66 µg/L (median) | researchgate.net |

Sources of Environmental Contamination

Environmental contamination by melamine and cyanuric acid stems from multiple sources. A primary contributor is the use of fertilizers. kau.edu.saacs.org Elevated concentrations of melamine and cyanuric acid have been identified in nitrogenous fertilizers, such as nitrolime (mean: 284 µg/g) and urea (B33335) (mean: 3160 µg/g). kau.edu.saacs.org These concentrations in fertilizers are notably 3 to 4 orders of magnitude higher than those found in soils. kau.edu.saacs.org Cyanuric acid can also occur naturally as a contaminant in urea fertilizer. asm.orgnih.govresearchgate.net

Other significant sources include industrial releases and the degradation of the pesticide cyromazine. researchgate.netwho.inteurl-pesticides.euhealthandenvironment.org Cyromazine, an insect growth regulator, can metabolize into melamine in plants and animals through dealkylation reactions, and also degrades environmentally to melamine. nih.govwikipedia.orgcanada.caveterinarypaper.com Melamine is then sequentially hydrolyzed to ammeline (B29363), ammelide, and finally cyanuric acid. eurl-pesticides.eu Furthermore, cyanamide-based fertilizers are known to trimerize to form melamine, which subsequently degrades to cyanuric acid. eurl-pesticides.eueurl-pesticides.eu Migration from food packaging materials is another identified pathway for human and environmental exposure. who.inthealthandenvironment.org

Degradation Pathways and Environmental Fate

Understanding the degradation pathways of melamine cyanurate and its components is crucial for assessing their environmental fate.

Microbial Degradation of Melamine and Cyanuric Acid in Environmental Systems

Microbial processes play a significant role in the degradation of melamine and cyanuric acid in environmental systems. Melamine biodegradation proceeds through a series of consecutive hydrolytic deamination reactions of the ammonia (B1221849) groups attached to its aromatic ring, leading to the formation of intermediates such as ammeline and ammelide, before finally yielding cyanuric acid. wur.nlresearchgate.net This is then followed by ring cleavage. wur.nl The biodegradation of melamine results in the release of ammonium (B1175870) into the medium. wur.nl This degradation can occur under both oxic and anoxic conditions, with faster degradation rates observed in anoxic environments. wur.nl

Several bacterial strains capable of degrading melamine have been isolated from soil and industrial wastewater, including Nocardioides sp. strain ATD6, Arthrobacter sp. MCO, Arthrobacter sp. CSP, and Microbacterium sp. ZEL. researchgate.netnih.govresearchgate.netnih.gov These bacteria can utilize melamine as a sole nitrogen source. researchgate.net

Cyanuric acid biodegradation is well-documented and can readily occur under a wide range of natural conditions, including anaerobic activated sludge, sewage, soils, muds, and muddy streams and river waters. nih.gov A common pathway for cyanuric acid metabolism in bacteria involves its transformation via biuret. asm.orgnih.gov Pseudomonas sp. strain ADP is a key model organism for studying cyanuric acid degradation, where cyanuric acid hydrolase (AtzD) initiates the process by opening the s-triazine ring. asm.orgnih.gov A newly identified Microbacterium esteramaticum MEL1 strain has demonstrated a high capacity for degrading cyanuric acid, minimizing the accumulation of by-products during melamine degradation. scirp.org

Plant Uptake and Food Chain Transfer

The presence of melamine and its derivatives in soils can lead to their uptake by plants and subsequent transfer through the food chain. kau.edu.saacs.org Melamine contamination in certain crops has been linked to soil and water pollution from various sources. nih.gov Research indicates that nitrogen from cyanuric acid can be made available for crop growth. asm.org Residues of both melamine and cyanuric acid have been detected in a diverse array of fruits and vegetables. eurl-pesticides.eu

Analytical Methodologies for Environmental and Biological Matrices

Spectroscopic Detection Methods (e.g., Surface Enhanced Raman Spectroscopy (SERS))

Spectroscopic techniques play a crucial role in the detection and characterization of this compound and its precursors. Surface Enhanced Raman Spectroscopy (SERS) has emerged as a particularly effective method due to its high sensitivity and speed. SERS, when coupled with gold nanosubstrates, allows for the rapid and accurate characterization and quantification of trace amounts of melamine, cyanuric acid, and this compound. researchgate.net

Research has demonstrated that SERS can achieve a limit of detection (LOD) for melamine as low as 2.6 × 10⁻⁷ mol/L (approximately 33 ppb), exhibiting a significant enhancement factor of approximately 3 × 10⁴ for SERS signals on gold nanosubstrates compared to normal Raman spectra. researchgate.net The use of gold nanogap substrates further enhances detection capabilities, enabling the low-concentration, rapid, and efficient detection of these hazardous additive chemicals in liquid food samples. researchgate.net Studies have reported detection limits of 200 picomolar (pM) for melamine-contaminated samples and 400 pM for samples containing cyanuric acid or a mixture of melamine and cyanuric acid using SERS. researchgate.net

Beyond SERS, other spectroscopic methods, such as Near-Infrared Spectroscopy (NIR) and Fourier Transform Infrared (FTIR) spectrometry, are also employed for melamine detection, offering sensitive analytical tools. oatext.com SERS can serve as an initial screening method, with positive results subsequently confirmed and quantified using more definitive techniques like High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). researchgate.net

Extraction and Sample Preparation Protocols for Complex Matrices

Effective extraction and sample preparation are critical steps for accurate analysis of this compound and its components in diverse and complex matrices, including food and biological samples. Protocols are designed to efficiently isolate the target compounds while minimizing matrix interference.

For solid samples, homogenization is a common initial step, often performed using devices like an Ultra-Turrax. chromatographyonline.com Subsequent extraction typically involves solvent mixtures such as aqueous 1:1 water:methanol (B129727) or 50-50 acetonitrile-water. chromatographyonline.comfda.gov For instance, tissue samples and liquid infant formula (5g) are extracted with 20 mL of 50-50 acetonitrile-water. For dry infant formula, a 1g sample is initially wetted with 4 mL of water before adding 20 mL of the acetonitrile-water mixture. fda.gov Sonication is frequently employed to aid in the extraction process, particularly for infant milk powder, where it is extracted in water:acetonitrile (1:4) by 30 minutes of sonication. chromatographyonline.com

To account for matrix effects and ensure accurate quantification, isotopically labeled internal standards for both melamine and cyanuric acid are often added to samples prior to extraction. fda.gov Following extraction, samples typically undergo centrifugation to separate layers and pellet particulate matter. fda.govchromatographyonline.comrestek.com

Solid Phase Extraction (SPE) is a widely used cleanup technique. Mixed-mode SPE cartridges are particularly effective, with mixed-mode cation exchange (MCX) SPE used for melamine cleanup and mixed-mode anion exchange (MAX) SPE for cyanuric acid. fda.gov Specialized SPE sorbents, such as Strata Melamine SPE cartridges, have been developed to simultaneously extract both melamine and cyanuric acid, thereby reducing sample preparation time. phenomenex.comenvirotech-online.comphenomenex.com After SPE, the eluent is often filtered through syringe filters before being transferred to autosampler vials for instrumental analysis. fda.gov

For samples containing the melamine-cyanurate complex, an alkaline extraction solvent has been shown to yield better recoveries compared to the commonly used acetonitrile/water (50/50) mixture. umaine.edu A simple extraction procedure involving a methanol-5% aqueous formic acid mixture can also effectively disrupt the melamine-cyanurate complex for analysis. cabidigitallibrary.org In biological matrices like rat serum, sample preparation involves dilution with water, addition of labeled melamine, and subsequent SPE cleanup using OASIS MCX. nih.gov

Risk Assessment and Regulatory Considerations in Environmental and Health Contexts

The formation of this compound has significant implications for risk assessment due to its enhanced toxicity compared to its individual components. Studies have demonstrated that simultaneous exposure to melamine and cyanuric acid is more toxic than exposure to either compound alone. vin.comwho.int This combined toxicity was tragically highlighted in the 2007 pet food recall, where kidney stones found in affected animals were identified as melamine-cyanurate. foodstandards.gov.au Experimental studies confirmed that cats fed a combination of melamine and cyanuric acid developed kidney failure due to intratubular obstruction by melamine-cyanurate kidney stones, a fatal outcome not observed when the compounds were administered separately at equivalent concentrations. foodstandards.gov.au

In the context of human health, the 2008 Chinese infant formula contamination revealed that renal calculi in affected infants were composed of uric acid and melamine, with no cyanuric acid detected in the stones. who.int This suggests that while this compound is implicated in animal toxicity, the precise mechanism and resulting crystalline structures in humans may differ.

Regulatory bodies worldwide have established limits for melamine in food products to protect public health. The World Health Organization (WHO) has set a tolerable daily intake (TDI) for melamine at 0.2 mg/kg body weight, applicable to melamine alone. A separate TDI of 1.5 mg/kg body weight has been derived for cyanuric acid. who.intresearchgate.net Dietary exposure estimates from melamine-adulterated infant formula in China were found to be significantly higher, ranging from 40 to 120 times the established TDI, which explains the severe health outcomes observed. who.int

Regulatory limits for melamine vary by region and food type, reflecting efforts to control contamination:

| Region/Authority | Food Type | Melamine Limit | Source |

| US FDA & Hong Kong | Food (other than infant formula) | >2.5 mg/kg not permitted | foodstandards.gov.au |

| EU, Canada, China | Dairy-based foods | 2.5 mg/kg | foodstandards.gov.au |

| Hong Kong, China, US | Infant formula | 1 mg/kg | foodstandards.gov.au |

| Canada | Infant formula & sole nutrition products | 1 mg/kg | foodstandards.gov.au |

| Thai FDA (revised) | Modified milk, infant formula, infant foods | 1 ppm (mg/kg) | usda.gov |

| Thai FDA (revised) | Other foods | 2.5 ppm (mg/kg) | usda.gov |

| US FDA MRLs | Pet food | 10 μg/g | restek.com |

| US FDA MRLs | Human food | 2.5 μg/g | restek.com |

| US FDA MRLs | Infant formula | 1 μg/g | restek.com |